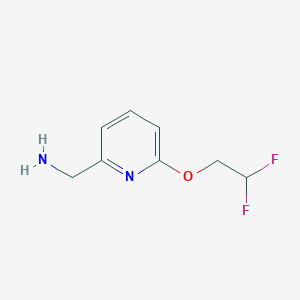

(6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine

Description

(6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine is a pyridine-derived small molecule featuring a methanamine group at the 2-position and a 2,2-difluoroethoxy substituent at the 6-position of the pyridine ring. Its molecular formula is C₈H₁₀F₂N₂O, with a molecular weight of 188.18 g/mol . The compound is recognized for its versatility as a scaffold in medicinal chemistry, particularly due to the electron-withdrawing difluoroethoxy group, which enhances metabolic stability and influences electronic distribution on the pyridine ring.

Properties

Molecular Formula |

C8H10F2N2O |

|---|---|

Molecular Weight |

188.17 g/mol |

IUPAC Name |

[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine |

InChI |

InChI=1S/C8H10F2N2O/c9-7(10)5-13-8-3-1-2-6(4-11)12-8/h1-3,7H,4-5,11H2 |

InChI Key |

HAXNPSBLUUVYAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)OCC(F)F)CN |

Origin of Product |

United States |

Preparation Methods

The synthesis of (6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with 2,2-difluoroethanol in the presence of a base to form the intermediate 6-(2,2-difluoroethoxy)pyridine. This intermediate is then reacted with formaldehyde and ammonia to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

(6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

(6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases mediated by specific molecular targets.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may interact with glucagon-like peptide-1 (GLP-1) receptors, affecting glucose metabolism and insulin secretion .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Positional Isomers

- [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine Structure: The difluoroethoxy group is at the 4-position instead of the 6-position. Molecular weight is identical (188.18 g/mol) . Applications: Used as a versatile scaffold in drug discovery, though activity differences relative to the 6-substituted isomer remain uncharacterized.

Substituent Functional Group Variations

Methoxy vs. Difluoroethoxy

- Compound 48 : (6-Methoxypyridin-2-yl)methanamine derivative (Molecular weight: 426.17 g/mol)

- Comparison : The methoxy group lacks fluorine’s electron-withdrawing effects, reducing lipophilicity (logP ~1.2 vs. ~1.8 for difluoroethoxy). This may decrease membrane permeability but improve aqueous solubility.

- Activity : Demonstrated 90% yield in synthesis and 99.6% purity , with anti-mycobacterial activity .

Dimethylamino vs. Difluoroethoxy

- Compound 49: (6-(Dimethylamino)pyridin-2-yl)methanamine derivative (Molecular weight: 439.20 g/mol) Comparison: The dimethylamino group introduces a basic center (pKa ~8–9), enhancing solubility in acidic environments. Activity: Reported 75% synthetic yield and moderate potency against mycobacteria .

Piperidin-1-yl vs. Difluoroethoxy

Substituent Halogenation Differences

- [6-(Difluoromethyl)pyridin-2-yl]methanamine Structure: Difluoromethyl (-CF₂H) replaces difluoroethoxy. Properties: Lower molecular weight (158.15 g/mol) and increased hydrophobicity (logP ~1.5) compared to the target compound .

Larger Substituents

- [6-(2-Phenoxyethoxy)pyridin-3-yl]methanamine Structure: A phenoxyethoxy group increases molecular weight to 244.29 g/mol . Comparison: The bulky substituent may reduce solubility (logP ~2.8) but enhance π-π stacking interactions in hydrophobic binding pockets.

Biological Activity

(6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine is a chemical compound characterized by its unique structure, which features a pyridine ring substituted with a difluoroethoxy group and a methanamine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various molecular targets.

Chemical Structure and Properties

The molecular formula of (6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine is CHFNO, indicating the presence of two fluorine atoms and an ether functional group. Its structural components contribute to its lipophilicity and potential binding affinity to biological targets, making it a candidate for pharmacological studies.

The biological activity of (6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine is primarily attributed to its interaction with specific enzymes and receptors. The difluoroethoxy group enhances the compound's binding affinity, potentially leading to modulation of various biological pathways. This interaction may result in inhibition or activation of target proteins, which can have therapeutic implications.

Biological Activity Studies

Research has indicated that (6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine exhibits significant biological activity through various assays. For instance:

- Inhibition of CDK8 and CDK19 : The compound has shown high affinity as a ligand for cyclin-dependent kinases (CDK8 and CDK19), with IC50 values reported at 7.2 ± 1.4 nM and 6.0 ± 1.0 nM respectively. These kinases are crucial in regulating cell cycle progression and transcriptional control .

- WNT Signaling Pathway Modulation : It has been demonstrated that the compound inhibits WNT-dependent signaling pathways, which are implicated in various cancers. The potency observed in luciferase reporter assays indicates its potential as an anticancer agent .

Pharmacokinetic Profile

The pharmacokinetic properties of (6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine have also been evaluated:

| Species | Clearance (Cl) L/h/kg | Liver Blood Flow (LBF) % | Volume of Distribution (Vd) L/kg | Bioavailability (F) % | Half-life (t1/2) h |

|---|---|---|---|---|---|

| Mouse | 1.87 | 31 | 1.08 | 54 | 0.55 |

| Rat | 1.54 | 35 | 1.53 | 88 | 0.97 |

| Dog | 0.84 | 33 | 0.74 | 126 | 0.70 |

| Human Prediction | ∼0.88 | ∼76 | ∼0.85 | ∼70 | ∼0.70 |

This table summarizes the pharmacokinetic characteristics across different species, indicating moderate clearance rates and varying bioavailability which could impact therapeutic efficacy .

Case Studies

Several studies have focused on the therapeutic applications of this compound:

- Cancer Research : In vitro studies have shown that (6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine effectively inhibits cell proliferation in colorectal carcinoma cell lines harboring β-catenin mutations, demonstrating its potential as a targeted cancer therapy .

- Enzyme Interaction Studies : Further investigations into enzyme interactions have revealed that the compound may serve as a selective inhibitor for certain kinases involved in oncogenic signaling pathways, highlighting its versatility as a pharmacological agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.